molecular formula C9H10ClN3 B1529549 4-Chloro-7-isopropyl-7H-pyrrolo[2,3-D]pyrimidine CAS No. 870706-47-1

4-Chloro-7-isopropyl-7H-pyrrolo[2,3-D]pyrimidine

Cat. No. B1529549
M. Wt: 195.65 g/mol
InChI Key: OISMAEWRUUQMSY-UHFFFAOYSA-N
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Description

4-Chloro-7-isopropyl-7H-pyrrolo[2,3-D]pyrimidine is a chemical compound with the molecular formula C9H10ClN3 and a molecular weight of 195.65 . It is used as a building block in the synthesis of many Janus kinase (JAK) inhibitors .


Synthesis Analysis

An improved seven-step synthesis of 4-chloro-7H-pyrrolo[2,3-D]pyrimidine from dimethyl malonate with 31% overall yield has been described . The preparation process of pyrimidine includes the first α-alkylation reaction between diethyl malonate and allyl bromide, and the subsequent cyclization reaction with amidine to obtain a six-membered ring of bislactam .


Molecular Structure Analysis

The InChI code for 4-Chloro-7-isopropyl-7H-pyrrolo[2,3-D]pyrimidine is 1S/C9H10ClN3/c1-6(2)13-4-3-7-8(10)11-5-12-9(7)13/h3-6H,1-2H3 .


Chemical Reactions Analysis

4-Chloro-7H-pyrrolo[2,3-D]pyrimidine demonstrates reactivity through electrophilic substitution reactions, including nucleophilic aromatic substitution and Suzuki coupling reactions . The electrophilic fluorination of 4-chloro-7H-pyrrolo[2,3-D]pyrimidine was studied culminating a 59% conversion of compound 1 to 4-chloro-5-fluoropyrrolo[2,3-D]pyrimidine using Selectfluor .


Physical And Chemical Properties Analysis

4-Chloro-7-isopropyl-7H-pyrrolo[2,3-D]pyrimidine is a solid or liquid under normal conditions . It is stored at a temperature between 2-8°C in an inert atmosphere .

Scientific Research Applications

    Pharmaceuticals - Kinase Inhibitors

    • Summary of Application : 4-Chloro-7H-pyrrolo[2,3-D]pyrimidine is widely employed as a pharmaceutical intermediate due to its versatility and unique structure . It plays a crucial role in the synthesis of various pharmaceutical compounds, particularly kinase inhibitors , which are vital therapeutic agents used in the treatment of diverse diseases, including cancer .
    • Methods of Application : An improved seven-step synthesis of 4-chloro-7H-pyrrolo[2,3-D]pyrimidine from dimethyl malonate with 31% overall yield is described . The procedure is operationally simple and practical for the synthesis of the 4-chloro-7H-pyrrolo[2,3-D]pyrimidine building block .
    • Results or Outcomes : Several JAK inhibitors have a common pyrrolo[2,3-D]pyrimidine core. Thus, 4-chloro-7H-pyrrolo[2,3-D]pyrimidine might be a practical building block in the synthesis of many JAK inhibitors .

    Pharmaceuticals - Anti-inflammatory Agents

    • Summary of Application : Pyrimidines, including 4-Chloro-7H-pyrrolo[2,3-D]pyrimidine, display a range of pharmacological effects including anti-inflammatory . They inhibit the expression and activities of certain vital inflammatory mediators .
    • Methods of Application : Numerous methods for the synthesis of pyrimidines are described . The specific method for the synthesis of 4-Chloro-7H-pyrrolo[2,3-D]pyrimidine is not detailed in the source.
    • Results or Outcomes : Literature studies reveal that a large number of pyrimidines exhibit potent anti-inflammatory effects . Detailed SAR analysis and prospects together provide clues for the synthesis of novel pyrimidine analogs possessing enhanced anti-inflammatory activities with minimum toxicity .

    Pharmaceuticals - JAK Inhibitors

    • Summary of Application : 4-Chloro-7H-pyrrolo[2,3-D]pyrimidine is used in the synthesis of Janus kinase (JAK) inhibitors . JAK inhibitors are therapeutic agents used in the treatment of various diseases affecting the immune system, such as cancer and inflammatory diseases like rheumatoid arthritis, psoriasis, myelofibrosis, polycythemia vera, and dermatitis .
    • Methods of Application : An improved seven-step synthesis of 4-chloro-7H-pyrrolo[2,3-D]pyrimidine from dimethyl malonate with 31% overall yield is described . This compound might be a practical building block in the synthesis of many JAK inhibitors .
    • Results or Outcomes : So far, three JAK inhibitors have been approved by FDA, including ruxolitinib, tofacitinib, and oclacitinib . Several JAK inhibitors have a common pyrrolo[2,3-D]pyrimidine core .

    Pharmaceuticals - Anticancer Agents

    • Summary of Application : A new series of pyrrolo[2,3-D]pyrimidine derivatives, including 4-Chloro-7H-pyrrolo[2,3-D]pyrimidine, have been synthesized and tested in vitro against seven selected human cancer cell lines .
    • Methods of Application : The chemical structure of the synthesized pyrrolo[2,3-D]pyrimidine derivatives was well-characterized using spectral and elemental analyses as well as single-crystal X-ray diffraction .
    • Results or Outcomes : It was found that compounds 14a, 16b, and 18b were the most active toward MCF7 with IC50 (1.7, 5.7, and 3.4 μg/ml, respectively) relative to doxorubicin (Dox.) (26.1 μg/ml) . Additionally, compound 17 exerted promising cytotoxic effects against HePG2 and PACA2 with IC50 (8.7 and 6.4 μg/ml, respectively) relative to Dox. (21.6 and 28.3 μg/ml, respectively) .

    Pharmaceuticals - Tofacitinib Synthesis

    • Summary of Application : 4-Chloro-7H-pyrrolo[2,3-D]pyrimidine is used as an intermediate in the synthesis of Tofacitinib , a drug widely used in the treatment of adult patients with moderate to severe rheumatoid arthritis who have an inadequate or intolerant response to methotrexate .
    • Results or Outcomes : Tofacitinib has been approved and is widely used for the treatment of rheumatoid arthritis .

    Pharmaceuticals - Synthesis of Various Drugs

    • Summary of Application : 4-Chloro-7H-pyrrolo[2,3-D]pyrimidine is an important pharmaceutical intermediate, which is widely used in the synthesis of many pharmaceutical intermediates at home and abroad . It is the scaffold for many commercially available drugs .
    • Results or Outcomes : Including CP690550, CGP76030 and so on, 4-Chloro-7H-pyrrolo[2,3-D]pyrimidine was the scaffold for many commercially available drugs .

Safety And Hazards

The compound is classified under GHS07 and has the signal word ‘Warning’. The hazard statements include H302-H315-H319-H335 . Precautionary statements include P261-P280-P301+P312-P302+P352-P305+P351+P338 .

Future Directions

Given its role as a building block in the synthesis of many JAK inhibitors, future research could focus on optimizing its synthesis process and exploring its potential applications in the development of new drugs .

properties

IUPAC Name

4-chloro-7-propan-2-ylpyrrolo[2,3-d]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClN3/c1-6(2)13-4-3-7-8(10)11-5-12-9(7)13/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OISMAEWRUUQMSY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C=CC2=C1N=CN=C2Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-7-isopropyl-7H-pyrrolo[2,3-D]pyrimidine

Synthesis routes and methods I

Procedure details

Cs2CO3 (382 g, 1.2 mol) was added to a solution of 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine (120 g, 0.78 mol) in DMF (1.0 L) at room temperature. The resulting mixture was stirred for 30 min. 2-Iodopropane (267 g, 1.6 mol) was added and the reaction and stirred for 5 h at room temperature. The reaction mixture was filtered and the solid was washed with EtOAc (3×500 mL). The combined filtrates were washed with water (3×500 mL) and brine (3×250 mL), dried (Na2SO4), filtered, and concentrated in vacuo to afford the title compound as a yellow solid (151 g, 94%). MS: 19.6 (MH+); HPLC Rf: 4.89 min. (HPLC method 4).
Quantity
382 g
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120 g
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1 L
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267 g
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reactant
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Yield
94%

Synthesis routes and methods II

Procedure details

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
SM Choi, JS Byeon, EK Yum - Bulletin of the Korean Chemical …, 2020 - Wiley Online Library
Diverse O‐arylated pyrrolo[2,3‐d]pyrimidine and pyrrolo[2,3‐b]pyridine were obtained using relatively low amounts of Cu catalyst with ligand‐free conditions under microwave heating. …
Number of citations: 3 onlinelibrary.wiley.com
HJ Jeong, HL Lee, SJ Kim, JH Jeong… - Journal of Enzyme …, 2022 - Taylor & Francis
In an effort to discover novel scaffolds of non-nucleotide-derived Ectonucleotide pyrophosphatase/phosphodiesterase 1 (ENPP1) inhibitors to stimulate the Stimulator of Interferon …
Number of citations: 5 www.tandfonline.com
JT Arcari, JS Beebe, MA Berliner, V Bernardo… - Bioorganic & medicinal …, 2013 - Elsevier
The synthesis and biological evaluation of novel Tie-2 kinase inhibitors are presented. Based on the pyrrolopyrimidine chemotype, several new series are described, including the …
Number of citations: 18 www.sciencedirect.com

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